Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
Description
Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is a heterocyclic compound featuring a morpholine moiety linked via a methanone group to a piperidin-4-yl ring. The piperidine is further substituted at the 1-position with a pyridazine ring bearing a thiophen-2-yl group at the 6-position.
Properties
IUPAC Name |
morpholin-4-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-18(22-9-11-24-12-10-22)14-5-7-21(8-6-14)17-4-3-15(19-20-17)16-2-1-13-25-16/h1-4,13-14H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBNWWLSWSMATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
3,6-Dibromopyridazine reacts with thiophen-2-ylboronic acid under Pd catalysis to yield the intermediate.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 82%
Mechanistic Insight : Oxidative addition of Pd(0) to 3,6-dibromopyridazine precedes transmetallation with the boronic acid. Reductive elimination furnishes the coupled product.
Hydrolysis of Ethyl Ester to Carboxylic Acid
Basic Hydrolysis
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using LiOH.
Reaction Conditions :
Characterization :
- ¹H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 8.21 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.89 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.45 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 7.12 (d, J = 3.6 Hz, 1H, thiophene-H).
Carbodiimide-Mediated Amide Coupling with Morpholine
EDC/HOAt Activation
The carboxylic acid reacts with morpholine under carbodiimide activation.
Reaction Conditions :
- Coupling Agent: EDC (1.2 equiv), HOAt (1.2 equiv)
- Solvent: Chloroform
- Temperature: 25°C, 12 h
- Yield: 75%
Optimization Table :
| Base | Solvent | Yield (%) |
|---|---|---|
| DIPEA | CHCl₃ | 75 |
| TEA | DMF | 62 |
| None | THF | 41 |
Characterization :
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling for Piperidine Attachment
Copper-catalyzed coupling offers a Pd-free alternative but with lower efficiency.
Reaction Conditions :
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The compound is synthesized through multi-step reactions involving cyclization, coupling, and functional group transformations:
Functional Group Reactivity
The compound participates in reactions driven by its morpholine, piperidine, and pyridazine groups:
Table 2: Functional Group Transformations
text| 0°C, 2h |[4] |
| Thiophene | Halogenation | Bromination using Br
/FeCl
| DCM, RT, 1h | |
-
Morpholine : Undergoes alkylation to modify solubility and steric effects.
-
Piperidine : Reductive amination introduces secondary amines, enhancing bioactivity .
-
Pyridazine : Nitration at the 5-position increases electrophilicity for further substitutions .
-
Thiophene : Bromination facilitates cross-coupling reactions (e.g., Suzuki) .
Stability and Degradation
The compound exhibits moderate thermal stability but is sensitive to acidic hydrolysis:
Table 3: Stability Under Various Conditions
-
Acidic conditions cleave the morpholine-methanone bond, limiting oral bioavailability.
-
UV exposure oxidizes the thiophene group, necessitating light-protected storage .
Catalytic Modifications
Palladium-catalyzed reactions enable structural diversification:
Table 4: Catalytic Cross-Coupling Reactions
-
Suzuki-Miyaura couplings introduce aryl groups to the pyridazine ring .
-
Buchwald-Hartwig aminations enhance binding affinity to biological targets .
Mechanistic Insights
-
Morpholine Reactivity : The oxygen atom in morpholine participates in hydrogen bonding, stabilizing transition states during alkylation.
-
Piperidine Ring Dynamics : Chair-to-boat conformational changes in piperidine influence steric accessibility during reductive amination .
-
Pyridazine Electrophilicity : The electron-deficient pyridazine ring directs nitration to the 5-position, confirmed by
shift analysis .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a tyrosine kinase inhibitor , particularly targeting the c-Met receptor. The c-Met enzyme is implicated in several cancers, including lung cancer and hepatocellular carcinoma. Inhibition of this enzyme can disrupt cancer cell proliferation and migration, making Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone a promising candidate for anticancer drug development.
Biological Research
In biological studies, this compound is utilized to investigate cellular processes such as:
- Cell Proliferation : Understanding how the compound affects the growth of cancer cells.
- Cell Migration and Invasion : Assessing its role in inhibiting the metastatic potential of tumors.
These studies provide insights into cancer biology and potential therapeutic interventions.
Chemical Biology
This compound serves as a valuable tool in chemical biology for probing signal transduction pathways. Its ability to interact with specific molecular targets allows researchers to study complex cellular interactions and mechanisms of action within various biological systems.
Pharmaceutical Development
The compound is explored as a lead candidate for developing new anticancer drugs. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity. Ongoing research focuses on optimizing its pharmacokinetic properties to improve bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, primarily the c-Met receptor tyrosine kinase . By inhibiting the activity of c-Met, the compound disrupts downstream signaling pathways such as MAPK, PI3K, and STAT, which are crucial for cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and metastasis in various cancer models .
Comparison with Similar Compounds
Structural Analogs from the Morpholino-Piperidine Methanone Family
Several analogs share the morpholino(piperidinyl)methanone core but differ in substitution patterns (Table 1). Key examples include:
| CAS No. | Compound Name | Structural Difference vs. Target Compound | Similarity Score |
|---|---|---|---|
| 63214-57-3 | Morpholino(piperidin-4-yl)methanone | Lacks pyridazine-thiophene substitution | 0.98 |
| 1172703-44-4 | Morpholino(piperidin-3-yl)methanone hydrochloride | Piperidin-3-yl substitution; hydrochloride salt | 0.96 |
| 1339375-00-6 | Morpholino(6-azaspiro[2.5]octan-1-yl)methanone | Spirocyclic azaspirooctane instead of piperidine | 0.95 |
Key Observations :
- The highest similarity (0.98) is observed with Morpholino(piperidin-4-yl)methanone (CAS 63214-57-3), which lacks the pyridazine-thiophene substituent but retains the piperidin-4-yl group. This suggests that the piperidine position critically influences molecular recognition .
- Hydrochloride salts (e.g., CAS 1172703-44-4) may exhibit improved solubility compared to the neutral target compound, a common strategy to enhance pharmacokinetics .
Heterocyclic Component Comparison
The pyridazine-thiophene moiety distinguishes the target compound from analogs with pyrimidine, thienopyrimidine, or phenyl groups (Table 2):
Key Observations :
- Pyridazine’s electron-deficient nature may facilitate interactions with enzymatic ATP-binding sites, whereas pyrimidines (e.g., from ) are associated with antimicrobial effects .
- Thiophene’s sulfur atom could enhance hydrophobic interactions or redox activity compared to phenyl or pyridine substituents .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: Morpholino(piperidin-4-yl)methanone (CAS 63214-57-3) likely has a moderate LogP (~2–3), similar to the target. Hydrochloride salts (e.g., CAS 1172703-44-4) would increase aqueous solubility, aligning with Lipinski’s rule of five principles .
- Permeability : The morpholine group’s polarity may enhance membrane permeability compared to bulkier spirocyclic systems (e.g., CAS 1339375-00-6) .
Biological Activity
Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone, also known by its CAS number 1251543-90-4, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.5 g/mol. The compound features a morpholine ring, a pyridazine moiety, and a thiophene group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂S |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 1251543-90-4 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophene-containing compounds have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research involving pyrrolo[3,4-b]pyridine derivatives has demonstrated that similar structures can significantly reduce cell viability in breast cancer cell lines, including MDA-MB-231 and MCF-7. One study reported that a related compound exhibited an IC50 value of 6.25 µM against these cancer cells, suggesting that Morpholino derivatives may also possess similar anticancer properties .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For example, compounds targeting dihydroorotate dehydrogenase (DHODH) have shown promise in reducing viral replication and cell growth in various assays . Additionally, the presence of the morpholine and piperidine groups may enhance binding affinity to biological targets.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of thiophene derivatives, it was found that certain analogs exhibited significant inhibition against clinical isolates of Acinetobacter baumannii, a pathogen listed on the WHO priority list for antibiotic resistance . These findings underscore the potential application of Morpholino derivatives in developing new antimicrobial agents.
- Cancer Cell Viability : A comparative analysis of various pyrrolo[3,4-b]pyridine derivatives revealed that compounds with structural similarities to this compound effectively reduced viability in triple-negative breast cancer (TNBC) cell lines . This suggests a promising avenue for further research into its anticancer applications.
Q & A
Synthesis and Optimization
1.1 Basic: What are the standard synthetic routes for Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone? The synthesis typically involves sequential coupling reactions:
Pyridazine-thiophene coupling : A Suzuki-Miyaura cross-coupling between 6-chloropyridazine and 2-thiopheneboronic acid introduces the thiophenyl group .
Piperidine functionalization : The pyridazine-thiophene intermediate reacts with a piperidin-4-yl precursor via nucleophilic substitution or Buchwald-Hartwig amination .
Morpholino incorporation : A final step couples the morpholino group using carbodiimide-mediated amidation or ketone formation .
Key reagents : Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (DMF, THF).
1.2 Advanced: How can reaction conditions be optimized to improve yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to conventional heating .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while toluene minimizes side reactions in cyclization .
- Catalyst screening : PdCl₂(dppf) increases cross-coupling efficiency for pyridazine-thiophene coupling (yield: 78% vs. 65% with Pd(OAc)₂) .
Structural Characterization
2.1 Basic: What spectroscopic techniques confirm the compound’s structure?
- NMR :
- ¹H NMR : Thiophene protons appear as doublets at δ 7.2–7.5 ppm; pyridazine protons resonate at δ 8.1–8.3 ppm .
- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm confirms the morpholino methanone group .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-N) .
2.2 Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?
- SHELX refinement : Single-crystal X-ray diffraction (e.g., using SHELXL) provides bond-length precision <0.01 Å, confirming the planar geometry of the pyridazine-thiophene moiety .
- Hydrogen bonding analysis : Identifies intermolecular interactions (e.g., N-H···O) influencing crystal packing .
Biological Activity and Target Identification
3.1 Basic: What in vitro assays assess this compound’s bioactivity?
- Kinase inhibition : Screened against kinase panels (e.g., Autotaxin) using fluorescence polarization assays (IC₅₀ values reported in µM range) .
- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
3.2 Advanced: How can structure-activity relationship (SAR) studies guide optimization?
- Thiophene substitution : Replacing thiophene with furan reduces Autotaxin inhibition by 40%, highlighting the thiophene’s role in π-π stacking .
- Piperidine modifications : N-methylation of piperidine improves metabolic stability (t₁/₂ increased from 2h to 5h in liver microsomes) .
Handling and Stability
4.1 Basic: What are the storage recommendations?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the thiophene moiety .
- Solubility : Moderately soluble in DMSO (25 mg/mL) and chloroform (10 mg/mL); avoid aqueous buffers due to hydrolysis risk .
4.2 Advanced: How does hygroscopicity affect long-term stability?
- TGA/DSC analysis : Moisture uptake >5% (w/w) at 25°C/60% RH leads to decomposition (onset at 120°C), necessitating desiccant use .
Data Contradictions and Resolution
5.1 Advanced: How to resolve discrepancies in reported biological activity?
- Assay variability : Autotaxin IC₅₀ values vary between labs (e.g., 0.5 µM vs. 1.2 µM) due to differences in ATP concentrations (10 µM vs. 100 µM) .
- Synthetic impurities : HPLC-MS analysis (C18 column, 0.1% TFA/ACN gradient) identifies residual Pd (up to 200 ppm) as a confounding factor in cytotoxicity assays .
Chemical Reactivity
6.1 Basic: What reactions occur at the pyridazine and thiophene moieties?
- Electrophilic substitution : Thiophene undergoes bromination at the 5-position (Br₂/CHCl₃, 0°C) .
- Nucleophilic displacement : Pyridazine reacts with amines (e.g., morpholine) under microwave irradiation (100°C, 30 min) .
6.2 Advanced: Can regioselective functionalization be achieved?
- Directed ortho-metalation : Use of LDA (Lithium Diisopropylamide) selectively deprotonates the pyridazine C4-H, enabling Pd-catalyzed C-H arylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
